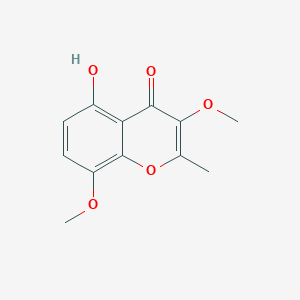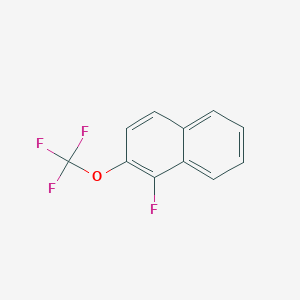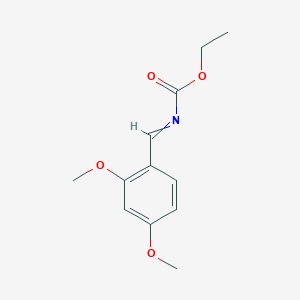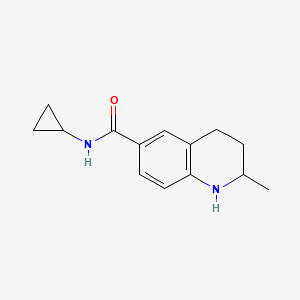
N-(o-Tolyl)azepane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-Tolyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which have gained significant attention due to their diverse applications in synthetic chemistry and medicinal chemistry. This compound is particularly interesting because of its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)azepane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This reaction typically involves the use of palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts, with dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity of the final product. The scalability of the palladium-catalyzed decarboxylation reaction makes it a viable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(o-Tolyl)azepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the azepane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
Aplicaciones Científicas De Investigación
N-(o-Tolyl)azepane-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Biology: The compound has potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: Its derivatives may be explored for their pharmacological properties, including analgesic and sedative effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(o-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor, it may bind to enzymes or receptors, blocking their activity and thereby exerting its effects. The exact molecular targets and pathways would depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylazepane-2-carboxamide: Similar in structure but with a phenyl group instead of an o-tolyl group.
N-Benzylazepane-2-carboxamide: Contains a benzyl group instead of an o-tolyl group.
N-Methylazepane-2-carboxamide: Features a methyl group instead of an o-tolyl group.
Uniqueness
N-(o-Tolyl)azepane-2-carboxamide is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-7-4-5-8-12(11)16-14(17)13-9-3-2-6-10-15-13/h4-5,7-8,13,15H,2-3,6,9-10H2,1H3,(H,16,17) |
Clave InChI |
WOACAQKDPLFSMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)



![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)


![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)


